(3-Aminopropyl)urea hydrochloride (3-Aminopropyl)urea hydrochloride
Brand Name: Vulcanchem
CAS No.: 1394040-21-1
VCID: VC8459895
InChI: InChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H
SMILES: C(CN)CNC(=O)N.Cl
Molecular Formula: C4H12ClN3O
Molecular Weight: 153.61 g/mol

(3-Aminopropyl)urea hydrochloride

CAS No.: 1394040-21-1

Cat. No.: VC8459895

Molecular Formula: C4H12ClN3O

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminopropyl)urea hydrochloride - 1394040-21-1

Specification

CAS No. 1394040-21-1
Molecular Formula C4H12ClN3O
Molecular Weight 153.61 g/mol
IUPAC Name 3-aminopropylurea;hydrochloride
Standard InChI InChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H
Standard InChI Key SBKXMLSHABYAAW-UHFFFAOYSA-N
SMILES C(CN)CNC(=O)N.Cl
Canonical SMILES C(CN)CNC(=O)N.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

(3-Aminopropyl)urea hydrochloride, systematically named 3-aminopropylurea hydrochloride, is identified by the CAS registry number 1375471-90-1 . Its IUPAC name, 3-amino-N-carbamoylpropanamide hydrochloride, reflects the amine and urea functional groups within the molecule . Key identifiers include:

PropertyValueSource
Molecular FormulaC4H12ClN3O\text{C}_4\text{H}_{12}\text{ClN}_3\text{O}
Molecular Weight153.61 g/mol
SMILESC(CN)CNC(=O)N.Cl
InChI KeyMXURTTXZWPAHAH-UHFFFAOYSA-N

The compound’s structure features a linear carbon chain with a terminal primary amine (-NH2_2) and a urea (-NHCONH2_2) group, protonated as a hydrochloride salt .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :

Adductm/zCCS (Ų)
[M+H]+^+118.09749123.6
[M+Na]+^+140.07943130.2
[M-H]^-116.08293123.6

These metrics are critical for mass spectrometry applications, aiding in compound identification and quantification .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3-Aminopropyl)urea hydrochloride typically involves the nucleophilic addition of 3-aminopropylamine to urea under acidic conditions, followed by hydrochloride salt formation. A representative reaction is:

NH2(CH2)3NH2+NH2CONH2HClNH2(CH2)3NHCONH2HCl\text{NH}_2(\text{CH}_2)_3\text{NH}_2 + \text{NH}_2\text{CONH}_2 \xrightarrow{\text{HCl}} \text{NH}_2(\text{CH}_2)_3\text{NHCONH}_2 \cdot \text{HCl}

Key parameters include:

  • Temperature: 25–60°C

  • Catalyst: Hydrochloric acid (HCl)

  • Yield: ~70–85% after recrystallization

Purification and Quality Control

Post-synthesis purification employs recrystallization from ethanol-water mixtures, ensuring >95% purity. Analytical techniques such as HPLC and 1H NMR^1\text{H NMR} validate structural integrity:

  • 1H NMR^1\text{H NMR} (D2_2O): δ 1.65 (m, 2H, -CH2_2-), 2.75 (t, 2H, -CH2_2NH2_2), 3.25 (q, 2H, -CH2_2NHCO-) .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents:

SolventSolubility (mg/mL)
Water>50
Ethanol~30
DMSO<5

Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.

Thermodynamic and Kinetic Data

  • Melting Point: 192–195°C (decomposes)

  • LogP: -1.2 (predicted), indicating high hydrophilicity

  • pKa: 9.8 (amine group), 0.5 (urea moiety)

Applications in Scientific Research

Organic Synthesis

The primary amine and urea groups make this compound a versatile intermediate:

  • Peptide Mimetics: Serves as a spacer in dendrimer synthesis.

  • Crosslinking Agent: Facilitates polymer network formation in hydrogels.

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